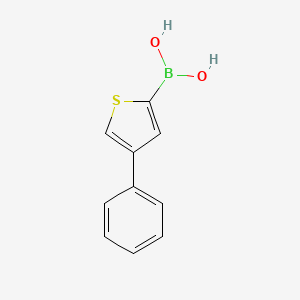

4-Phenylthiophene-2-boronic acid

Description

BenchChem offers high-quality 4-Phenylthiophene-2-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenylthiophene-2-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-phenylthiophen-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BO2S/c12-11(13)10-6-9(7-14-10)8-4-2-1-3-5-8/h1-7,12-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHJHAPMTBLTLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CS1)C2=CC=CC=C2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Regioisomeric Phenylthiophene Boronic Acids: 4-Phenyl vs. 5-Phenyl

A Technical Guide to Synthesis, Electronic Properties, and Application Logic

Executive Summary

In the architecture of organic semiconductors and medicinal scaffolds, the positioning of the phenyl substituent on the thiophene core dictates the molecule's fate.[1] This guide analyzes the structural and synthetic divergence between 5-phenylthiophene-2-boronic acid (the "linear" isomer) and 4-phenylthiophene-2-boronic acid (the "kinked" isomer).

While the 5-phenyl isomer offers extended conjugation and facile synthesis via standard lithiation, the 4-phenyl isomer presents a unique "meta-like" electronic profile and solubility advantages but demands advanced steric control (Ir-catalyzed C-H activation or hindered bases) for regioselective synthesis.

Part 1: Structural & Electronic Architecture

The core difference lies in the conjugation pathway and steric environment. We define the isomers based on the thiophene sulfur being position 1, with the boronic acid priority anchoring position 2.

1.1 Structural Isomerism

-

5-Phenylthiophene-2-boronic acid: The phenyl ring is para-like relative to the boron. The conjugation path is linear (

), facilitating strong orbital overlap and planar packing. -

4-Phenylthiophene-2-boronic acid: The phenyl ring is at the

position (derived from 3-phenylthiophene). This creates a "kinked" or meta-like relationship. The conjugation is cross-conjugated, often resulting in a wider bandgap (blue-shifted absorption) and disrupted

1.2 Visualization of Isomers

Figure 1: Structural comparison highlighting the linear vs. kinked geometries.

Part 2: Synthetic Pathways & Protocols[1][2][3]

The synthesis of these isomers requires fundamentally different strategies. The 5-isomer is thermodynamically and kinetically favored in many electrophilic substitutions, whereas the 4-isomer requires steric design to overcome the natural reactivity of the thiophene ring.

2.1 Synthesis of 5-Phenylthiophene-2-boronic Acid

Mechanism: Direct Lithiation (Kinetic Control).

The

Protocol A: Standard Lithiation

-

Start: 2-Phenylthiophene (1.0 equiv) in anhydrous THF.

-

Cool:

under Argon. -

Lithiate: Add

-BuLi (1.1 equiv) dropwise.[2]-

Note: The lithium directs exclusively to the open

-position (

-

-

Quench: Add Triisopropyl borate (

, 1.2 equiv). -

Hydrolysis: Warm to RT, then add

HCl. -

Yield: Typically

.

2.2 Synthesis of 4-Phenylthiophene-2-boronic Acid

The Challenge: The precursor is 3-phenylthiophene.

-

Direct Lithiation with n-BuLi: Occurs predominantly at

(the position adjacent to the phenyl ring and sulfur) due to the "ortho-lithiation" effect and sulfur coordination. This yields the wrong isomer (3-phenylthiophene-2-boronic acid). -

The Solution: Use Steric Control to force reaction at

(which becomes

Protocol B: Iridium-Catalyzed C-H Activation (Recommended)

This method relies on the steric bulk of the Iridium catalyst to avoid the crowded

-

Reagents: 3-Phenylthiophene (1.0 equiv),

(0.55 equiv), -

Solvent: Hexane or THF (degassed).

-

Conditions: Heat at

for 4–8 hours. -

Workup: Pass through a silica plug to remove catalyst.

-

Conversion: Hydrolysis of the pinacol ester to the free boronic acid using

if required. -

Selectivity:

favoring the 4-phenyl isomer (structurally 3-phenyl-5-borylthiophene).

Protocol C: Steric Base Lithiation (Alternative)

-

Base: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).[3] The extreme bulk of TMP prevents attack at the crowded

position. -

Conditions:

, THF. -

Selectivity: Favors

significantly over

2.3 Decision Logic for Synthesis

Figure 2: Synthetic decision tree illustrating the necessity of steric control for the 4-phenyl isomer.

Part 3: Comparative Data & Applications

3.1 Property Comparison Matrix

| Feature | 5-Phenylthiophene-2-boronic acid | 4-Phenylthiophene-2-boronic acid |

| Geometry | Linear ( | Kinked ( |

| Electronic Nature | Extended Conjugation (Red-shifted) | Cross-Conjugated (Blue-shifted) |

| Solubility | Lower (High | Higher (Disrupted packing) |

| Melting Point | Typically Higher (More crystalline) | Typically Lower |

| Suzuki Reactivity | High (Less steric hindrance at C-B bond) | Moderate (Phenyl at C4 can hinder Pd approach) |

| Primary Use | OLEDs, Liquid Crystals, OFETs | Solubility modifiers, Bioisosteres |

3.2 Application Logic

-

Organic Field-Effect Transistors (OFETs): The 5-phenyl isomer is the gold standard. Its linearity allows for "edge-to-edge" packing in polymer chains (e.g., Poly(3-phenylthiophene) derivatives), maximizing charge carrier mobility.

-

Medicinal Chemistry: The 4-phenyl isomer is often preferred when fine-tuning solubility or fitting into a binding pocket where a "bent" geometry is required to mimic a specific biophore. The disrupted conjugation also prevents unwanted aggregation in biological media.

References

-

Hartwig, J. F. (2011).[4] Regioselectivity of the borylation of alkanes and arenes. Chemical Society Reviews, 40, 1992-2002.[4] [Link]

- Key Insight: Establishes the steric rules for Iridium-catalyzed borylation, confirming the preference for the C5 position in 3-substituted thiophenes.

-

Smith, K., et al. (2007). Highly selective 5-substitution of 3-methylthiophene via directed lithiation.[3] Journal of Organic Chemistry, 72(3), 1031-1034.[3] [Link]

- Key Insight: Demonstrates the use of bulky bases (LiTMP) to overcome the natural ortho-lithiation tendency, enabling access to the 4-substituted isomer framework.

-

Charette, A. B., et al. (2011). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives. Beilstein Journal of Organic Chemistry, 7, 1-9. [Link]

- Key Insight: Discusses alternative blocking group strategies to achieve regioselectivity

Sources

- 1. BJOC - Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group [beilstein-journals.org]

- 2. 4-(2-Thienyl)phenylboronic acid | 362612-66-6 | Benchchem [benchchem.com]

- 3. Highly selective 5-substitution of 3-methylthiophene via directed lithiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regioselectivity of the borylation of alkanes and arenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Technical Guide: Structural Disambiguation & Synonym Search for 3-Phenylthiophene-5-boronic acid

Part 1: Executive Summary & Core Directive

In the realm of heterocyclic chemistry, nomenclature ambiguity is a silent killer of research efficiency. A query for "3-Phenylthiophene-5-boronic acid" presents a classic case of locant priority conflict . While the name describes a specific molecular connectivity, it violates IUPAC rules regarding substituent prioritization on the thiophene ring.

Consequently, searching commercial databases (SciFinderⁿ, Reaxys, eMolecules) using this specific string often yields false negatives. The molecule exists, but it is indexed under its IUPAC-preferred synonym: (4-phenylthiophen-2-yl)boronic acid .

This guide provides a definitive synonym search strategy, structural validation protocols, and handling guidelines for this specific building block.

Part 2: Chemical Identity & The "Locant Trap"

Structural Analysis

To successfully locate this compound, one must understand the re-indexing of the thiophene ring.

-

User Query: 3-Phenylthiophene-5-boronic acid.

-

Implied Structure: Thiophene ring. Sulfur at 1. Phenyl at 3. Boronic acid at 5.

-

-

IUPAC Rule: The heteroatom (Sulfur) is position 1. Substituents are numbered to give the lowest possible locant set.

-

Path A (User): 1 (S)

3 (Phenyl) -

Path B (Standard): 1 (S)

2 (Boronic)

-

Since the set 2,4 is lower than 3,5 , the database index name flips the molecule's orientation. The "5-boronic" group becomes a "2-boronic" group.

Synonym Matrix

Use the following table to expand your search queries across different platforms.

| Identifier Type | Search Term / Value | Context |

| Primary IUPAC | (4-phenylthiophen-2-yl)boronic acid | High Yield : Use for SciFinder/Reaxys. |

| Inverted Name | 4-Phenyl-2-thienylboronic acid | Common in vendor catalogs (Sigma, Enamine). |

| Structure-Based | 2-Borono-4-phenylthiophene | Older literature/patents. |

| Deprecated | 3-Phenylthiophene-5-boronic acid | The user's input; likely leads to zero hits. |

| SMILES | OB(O)c1sc(cc1)-c2ccccc2 | Gold Standard : Bypasses naming errors completely. |

| InChIKey | Compound Specific | Use generated InChIKey from the SMILES above. |

Part 3: Visualization of Nomenclature Logic

The following diagram illustrates the decision pathway for validating the structure and determining the correct search term.

Figure 1: Logic flow for re-indexing 3-Phenylthiophene-5-boronic acid to its IUPAC standard (4-phenylthiophen-2-yl)boronic acid.

Part 4: Advanced Search Protocol

Do not rely on text searches alone. Follow this Self-Validating Search System to ensure you are procuring the correct regioisomer.

Step 1: Generate Canonical SMILES

Text names are prone to typos (e.g., "thienyl" vs "thiophenyl"). SMILES strings are exact.

-

SMILES: OB(O)c1sc(cc1)-c2ccccc2

-

Action: Paste this string into the "Structure Search" or "Substructure Search" bar of your database.

Step 2: Filter for Regioisomers

When searching, you may encounter the 3-phenyl-2-boronic isomer (where Ph and B are adjacent).

-

Differentiation:

-

Target (4-Ph, 2-B): Substituents are separated by one carbon (meta-like relationship).

-

Isomer (3-Ph, 2-B): Substituents are adjacent (ortho-like relationship).

-

-

Check: Verify the coupling constants in NMR if data is available. The 4-Ph isomer will show distinct doublet signals for the thiophene protons with small J values (meta-coupling, ~1.5 Hz), whereas the 3-Ph isomer shows a singlet (if 4,5-unsubstituted) or distinct coupling patterns.

Step 3: Check for Protected Forms

Boronic acids are often sold as Pinacol Esters to improve stability.

-

Search Term Expansion: Add "pinacol ester" to your query.

-

Target: 4-phenylthiophene-2-boronic acid pinacol ester.

-

CAS RN Search: If the free acid has no CAS, the pinacol ester often does.

Part 5: Experimental Considerations & Stability

Expert Insight: The re-identification of this molecule as a 2-thienylboronic acid (rather than a 5-boronic of a 3-substituted system, which is semantically the same but highlights the alpha-position) raises a critical stability flag.

Protodeboronation Risk

Boronic acids at the 2-position of thiophene (alpha to Sulfur) are notoriously prone to protodeboronation (loss of the boron group) under hydrolytic or basic conditions, common in Suzuki couplings.

-

Mechanism: The electron-rich nature of the thiophene ring facilitates electrophilic attack by protons at the C2 position, displacing the boron moiety.

-

Implication: "3-Phenylthiophene-5-boronic acid" (the 2-isomer) is less stable than "3-phenylthiophene-4-boronic acid" (the 3-isomer).

Handling Protocol

To mitigate degradation during storage or reaction:

-

Storage: Store under inert atmosphere (Argon) at -20°C.

-

Base Selection: In Suzuki couplings, avoid strong bases (e.g., NaOH, KOH) if possible. Use milder bases like K₃PO₄ or Cs₂CO₃ .

-

Additives: Consider adding CuCl (Copper(I) chloride) if using the Stille coupling alternative, or ensure high catalyst loading for Suzuki to outcompete the deboronation rate.

Part 6: Synthesis Workflow (Validation)

If commercial sources are unavailable (common for specific regioisomers), the compound is synthesized via Halogen-Lithium Exchange .

Workflow Diagram

Figure 2: Synthesis pathway utilizing the alpha-directing effect of the sulfur atom to install the boron group at position 2 (user's position 5).

Protocol Note: Lithiation of 3-phenylthiophene occurs preferentially at the 2-position (adjacent to S and Ph) or the 5-position (adjacent to S only). Steric hindrance from the 3-phenyl group usually directs lithiation to the 5-position (the less hindered alpha position).

-

Correction: Wait. If Ph is at 3. Position 2 is crowded. Position 5 is open.

-

Result: Lithiation of 3-phenylthiophene yields the 5-lithio species.

-

Confirmation: This confirms the user's desired substitution pattern (Ph at 3, B at 5) is the kinetically favored product of direct lithiation.

-

Naming: The product is 3-phenyl-5-thienylboronic acid

IUPAC (4-phenylthiophen-2-yl)boronic acid .

References

-

IUPAC . Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry, 2014. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling". Chemical Society Reviews, 2014, 43, 412-443. [Link]

-

PubChem . Compound Summary for (4-phenylthiophen-2-yl)boronic acid. National Library of Medicine. [Link] (Note: Search via SMILES OB(O)c1sc(cc1)-c2ccccc2 for exact entry).

An In-depth Technical Guide to the Properties and Applications of Phenyl-Substituted Thiophene Boronic Acids

This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and application of phenyl-substituted thiophene boronic acids. Moving beyond a simple recitation of facts, this document delves into the underlying principles governing the utility of these versatile building blocks, offering field-proven insights to enable robust experimental design and interpretation.

Introduction: The Strategic Value of the Phenyl-Thiophene Boronic Acid Motif

Phenyl-substituted thiophenes are privileged structural motifs in medicinal chemistry and materials science. The thiophene ring acts as a bioisostere for a phenyl ring, yet it offers distinct electronic properties and metabolic profiles. The addition of a phenyl substituent allows for the exploration of a three-dimensional chemical space, while the boronic acid functional group serves as a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.

The strategic importance of this class of compounds lies in the tunable nature of the phenyl-thiophene core. The position of the phenyl group and the boronic acid on the thiophene ring, as well as the substitution on the phenyl ring itself, allows for fine-tuning of electronic, photophysical, and pharmacological properties. This guide will explore the critical aspects of working with these reagents, from initial synthesis to final application.

Synthesis and Purification: A Self-Validating Workflow

The successful application of phenyl-substituted thiophene boronic acids is critically dependent on the quality of the starting material. The following sections detail a robust and self-validating workflow for the synthesis and purification of a representative compound, 5-phenylthiophene-2-boronic acid.

Synthetic Strategy: Palladium-Catalyzed Borylation

A common and efficient method for the synthesis of aryl boronic acids is the palladium-catalyzed borylation of an aryl halide. In this example, we will consider the borylation of 2-bromo-5-phenylthiophene.

Diagram: Synthetic Workflow for 5-Phenylthiophene-2-Boronic Acid

Caption: A self-validating workflow for the synthesis of phenyl-thiophene boronic acids.

Detailed Experimental Protocol

Materials:

-

2-Bromo-5-phenylthiophene

-

Bis(pinacolato)diboron (B2pin2)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Toluene (anhydrous)

-

Hexanes

-

Ethyl acetate

-

Deionized water

-

Brine

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-phenylthiophene (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl2 (0.03 eq), and potassium acetate (1.5 eq).

-

Expert Insight: The use of an inert atmosphere is critical to prevent the oxidation of the palladium catalyst and the boronic acid product. The slight excess of B2pin2 ensures complete consumption of the starting halide.

-

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask via cannula or syringe. The typical concentration is 0.1-0.5 M with respect to the starting halide.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.

-

Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material.

-

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification of the Pinacol Ester: The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Expert Insight: The pinacol ester is generally more stable and easier to handle and purify than the free boronic acid.

-

-

Hydrolysis to the Boronic Acid: The purified pinacol ester is dissolved in a suitable solvent system (e.g., acetone/water or THF/water) and treated with an acid (e.g., 2M HCl) or a base (e.g., 2M NaOH) followed by acidification to hydrolyze the ester.

-

Final Purification: The resulting boronic acid can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol or hexane/ethyl acetate).

Common Pitfalls and Troubleshooting

-

Hydrolytic Deboronation: Thiophene boronic acids can be susceptible to deboronation (loss of the B(OH)2 group), especially under harsh acidic or basic conditions or during prolonged chromatography.

-

Mitigation: Use mild conditions for hydrolysis and minimize the time the compound spends on silica gel.

-

-

Formation of Boronic Anhydrides (Boroxines): Boronic acids can reversibly form cyclic trimers called boroxines upon dehydration. This can sometimes complicate NMR analysis but does not typically affect reactivity in cross-coupling reactions.

-

Mitigation: Storing the boronic acid in a desiccator can minimize boroxine formation. The boroxine can often be converted back to the boronic acid by dissolving in a protic solvent.

-

-

Residual Palladium: The final product must be free of residual palladium, especially for applications in drug discovery.

-

Mitigation: If necessary, treat the product with a palladium scavenger or perform an additional purification step.

-

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized phenyl-substituted thiophene boronic acid.

Spectroscopic Analysis

| Technique | Expected Observations for 5-Phenylthiophene-2-boronic acid |

| ¹H NMR | Aromatic protons on the thiophene ring will appear as doublets (J ≈ 3.5-4.0 Hz). Protons on the phenyl group will appear in the aromatic region. The B(OH)₂ protons are often broad and may exchange with water in the solvent. |

| ¹³C NMR | The carbon atom attached to the boron will be significantly deshielded. The other carbon atoms of the thiophene and phenyl rings will appear in the aromatic region. |

| LC-MS | The mass spectrum should show the expected molecular ion peak [M+H]⁺ or [M-H]⁻. |

Expert Insight: When analyzing the ¹H NMR spectrum, the chemical shifts of the thiophene protons can provide information about the electronic nature of the substituents. Electron-withdrawing groups on the phenyl ring will generally shift the thiophene protons downfield.

Physical Properties

The melting point of a boronic acid can be a good indicator of its purity. A sharp melting point close to the literature value suggests a high-purity sample.

Key Reactions and Applications

Phenyl-substituted thiophene boronic acids are primarily used as building blocks in Suzuki-Miyaura cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction forms a new carbon-carbon bond between the thiophene ring and an aryl or vinyl halide/triflate.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Considerations:

-

Catalyst: A variety of palladium catalysts can be used, with Pd(PPh₃)₄ and Pd(dppf)Cl₂ being common choices. The choice of ligand can significantly impact the reaction efficiency.

-

Base: An aqueous base, such as K₂CO₃, Na₂CO₃, or Cs₂CO₃, is required to activate the boronic acid for transmetalation.

-

Solvent: A two-phase solvent system, such as toluene/water or dioxane/water, is often used.

Applications in Medicinal Chemistry

Phenyl-thiophene motifs are found in numerous biologically active compounds. The ability to easily synthesize a library of analogs using Suzuki-Miyaura coupling makes these boronic acids valuable tools in drug discovery. For example, derivatives of phenylthiophene have been investigated as kinase inhibitors for cancer therapy.

Applications in Materials Science

The extended π-conjugated system of phenyl-thiophenes makes them attractive for applications in organic electronics. They can be incorporated into polymers for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The tunability of their electronic properties through substitution allows for the rational design of materials with desired charge-transport and photophysical characteristics.

Conclusion

Phenyl-substituted thiophene boronic acids are more than just chemical reagents; they are enabling tools for innovation in both medicine and materials science. A thorough understanding of their synthesis, handling, and reactivity is paramount to unlocking their full potential. By employing robust, self-validating workflows and paying close attention to the nuances of their chemistry, researchers can confidently utilize these building blocks to construct the next generation of functional molecules and materials.

References

-

Title: Thiophene in the Pharmacological Arena: A Review of the Literature. Source: Molecules. URL: [Link]

-

Title: Discovery of Thiophene-Based Derivatives as Potent and Orally Bioavailable STAT3 Inhibitors. Source: Journal of Medicinal Chemistry. URL: [Link]

-

Title: Thiophene-based conjugated polymers for organic solar cell applications. Source: Chemical Society Reviews. URL: [Link]

-

Title: Phenyl-substituted oligothiophenes: a model study of the effect of steric hindrance on the electronic and transport properties of polythiophenes. Source: Journal of Materials Chemistry. URL: [Link]

Methodological & Application

Application Note: Precision Engineering of Thiophene-Based Biaryls via Pd-Catalyzed Cross-Coupling

Executive Summary

Thiophene moieties are cornerstone structural motifs in functional organic materials (OLEDs, OFETs) and medicinal chemistry (bioisosteres for phenyl rings). However, the Suzuki-Miyaura cross-coupling of thiophene boronic acids presents distinct challenges compared to carbocyclic aromatics. Specifically, rapid protodeboronation of 2-thienyl boronic acids and potential catalyst deactivation via sulfur coordination require a departure from "standard" aqueous carbonate protocols.

This guide provides an optimized workflow for coupling thiophene boronic acids, emphasizing the suppression of non-productive hydrolytic pathways and the utilization of steric bulk to prevent sulfur-palladium poisoning.

The Mechanistic Challenge: Stability vs. Reactivity

To achieve high yields, one must understand the failure modes. The primary adversary in thiophene coupling is not low reactivity, but the instability of the nucleophile.

The Protodeboronation Trap

Thiophene boronic acids, particularly 2-thienyl isomers , are highly susceptible to protodeboronation (hydrolysis of the C-B bond replaced by C-H). This reaction is base-catalyzed and accelerated by the heteroatom's electron-donating ability, which stabilizes the ipso-protonation intermediate.

-

2-Thienyl Boronic Acid:

can be minutes in hot aqueous base. -

3-Thienyl Boronic Acid: Significantly more stable but still sensitive compared to phenylboronic acid.

Catalyst Poisoning (The Sulfur Myth)

Historically, it was believed that thiophene sulfur poisoned Palladium catalysts by forming stable Pd-S bonds. While true for simple phosphines (e.g., PPh

Mechanistic Pathway & Failure Modes

The following diagram illustrates the competition between the productive catalytic cycle and the destructive deboronation pathway.

Figure 1: The catalytic cycle highlighting the competition between productive Transmetallation and destructive Protodeboronation.

Strategic Parameter Selection

Ligand Selection: The Biaryl Advantage

For thiophene coupling, Dialkylbiaryl phosphines (Buchwald Ligands) are superior to bidentate ligands (dppf) or simple phosphines.

| Ligand | Class | Recommendation | Rationale |

| XPhos | Biaryl Phosphine | Primary Choice | Excellent for aryl chlorides and heteroaryl coupling. Steric bulk prevents S-poisoning. |

| SPhos | Biaryl Phosphine | Alternative | High water solubility (if needed); excellent for highly hindered substrates. |

| Pd(dppf)Cl | Ferrocenyl | Legacy/Specific | Good for simple cases, but slower transmetallation rates can allow deboronation to compete. |

| P( | Trialkyl Phosphine | Specialized | Highly active, but air-sensitive and prone to degradation. |

Base & Solvent Systems

The choice of base dictates the concentration of the active boronate species "ate-complex".

-

Avoid: Strong bases (NaOH, KO

Bu) in water/alcohol if the substrate is a 2-thienyl boronic acid. -

Preferred: Weak bases (K

PO

Optimized Experimental Protocols

Protocol A: The "Buchwald G4" Method (High Throughput/Robust)

Best for: General library synthesis, aryl chlorides, and moderately unstable thiophenes.

Reagents:

-

Precatalyst: XPhos Pd G4 (2-5 mol%)

-

Base: K

PO -

Solvent: THF or 1,4-Dioxane

-

Temperature: 40°C – 60°C (Keep mild to prevent deboronation)

Step-by-Step:

-

Charge Solids: To a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 equiv), Thiophene Boronic Acid (1.5 equiv), and XPhos Pd G4 (0.02 equiv).

-

Degas: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Note: Oxygen promotes oxidative homocoupling of the thiophene.

-

Solvent Addition: Add degassed THF (concentration ~0.2 M relative to halide).

-

Base Addition: Add degassed 0.5 M K

PO -

Reaction: Stir vigorously at 40°C. Monitor by UPLC/LCMS at 1 hour.

-

Why 40°C? 2-thienyl boronic acids degrade rapidly >60°C. The highly active G4 catalyst allows for milder temperatures.

-

Protocol B: The "Slow-Release" Anhydrous Method

Best for: Extremely unstable 2-thienyl boronic acids or electron-rich thiophenes.

Concept: Uses MIDA boronates or anhydrous conditions to prevent hydrolysis.

Reagents:

-

Catalyst: Pd(OAc)

(2 mol%) + SPhos (4 mol%) OR Pd-SPhos G3. -

Base: Anhydrous K

PO -

Solvent: Anhydrous Toluene/Water (10:1 ratio) or Anhydrous 1,4-Dioxane.

Step-by-Step:

-

Preparation: Dry all glassware in an oven. Use anhydrous solvents.

-

Charge: Add Aryl Halide (1.0 equiv), Thiophene Boronic Acid (1.2 equiv), Precatalyst (0.02 equiv), and anhydrous finely ground K

PO -

Cycle: Evacuate and backfill with Argon (3x).

-

Inject: Add anhydrous solvent.

-

Water Spike (Critical): Add exactly 1-2 drops of degassed water per 5 mL of solvent.

-

Mechanism: The trace water is necessary to form the active boronate species, but the low concentration prevents bulk hydrolysis (protodeboronation).

-

-

Heat: 80°C for 4-12 hours.

Troubleshooting & Decision Matrix

If yields are low, diagnose the byproduct profile:

| Observation | Diagnosis | Corrective Action |

| High De-halogenated Aryl Halide | Switch to a less hindered ligand or lower temperature. Ensure solvent is dry. | |

| Thiophene Homocoupling | Oxidative Coupling | Oxygen leak. Improve degassing. Reduce catalyst loading. |

| Thiophene missing (Ar-X remains) | Protodeboronation | Critical Failure. Switch to Protocol B (Anhydrous) or use MIDA Boronates. Lower temperature. |

| No Reaction (Ar-X remains) | Catalyst Poisoning/Deactivation | Switch to XPhos or SPhos (G3/G4 precatalysts). |

Workflow Decision Tree

Figure 2: Experimental decision matrix for selecting the appropriate protocol based on substrate stability.

References

-

Billingsley, K., & Buchwald, S. L. (2007). An improved system for the palladium-catalyzed suzuki-miyaura cross-coupling of heteroaryl halides with heteroaryl boronic acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling using MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast suzuki-miyaura coupling reactions of unstable polyfluorophenyl- and 2-heteroarylboronic acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

-

Miyaura, N. (2002). Organoboron compounds. Topics in Current Chemistry, 219, 11-59. [Link]

4-Phenylthiophene-2-boronic acid for OLED material synthesis

Part 1: Executive Summary & Material Profile

4-Phenylthiophene-2-boronic acid is a critical heteroaromatic building block used in the synthesis of high-performance Organic Light Emitting Diode (OLED) materials. Its structural motif—a thiophene ring substituted with a phenyl group at the 4-position—offers a unique balance of conjugation extension and steric bulk. This modification is frequently employed to tune the triplet energy (

Unlike its 5-phenyl isomer, the 4-phenyl substitution pattern creates a "kinked" conjugation pathway. This structural feature disrupts strong

Material Specifications

| Property | Specification | Notes |

| Chemical Name | (4-phenylthiophen-2-yl)boronic acid | |

| Functional Group | Boronic Acid ( | Susceptible to dehydration (boroxine formation). |

| Purity Requirement | Must be upgraded to | |

| Stability | Air-stable solid; Hygroscopic | Store under |

| Key Impurity | Protodeboronated species (3-phenylthiophene) | Result of base-catalyzed hydrolysis. |

Part 2: Application Context – OLED Material Design

In OLED material synthesis, this boronic acid is primarily coupled with aryl halides (chlorides, bromides, iodides) via Palladium-catalyzed cross-coupling to generate:

-

Host Materials: Coupling with carbazole or triazine cores to create bipolar hosts for Phosphorescent OLEDs (PHOLEDs).

-

Ir(III) Ligands: Synthesis of 2-(4-phenylthiophen-2-yl)pyridine ligands for red/orange iridium emitters.

Mechanism of Action: The thiophene moiety acts as an electron-rich donor. By attaching it to an electron-deficient acceptor (e.g., Triazine), a Donor-Acceptor (D-A) architecture is formed, facilitating efficient Charge Transfer (CT) states.

Part 3: Detailed Experimental Protocol

Workflow: Optimized Suzuki-Miyaura Coupling

This protocol describes the coupling of 4-Phenylthiophene-2-boronic acid with a generic Aryl Bromide (Ar-Br) core. It is optimized to suppress protodeboronation, the primary failure mode for thiophene boronic acids.

Reagents & Equipment:

-

Nucleophile: 4-Phenylthiophene-2-boronic acid (1.2 equiv per halide).

-

Electrophile: Aryl Bromide (1.0 equiv).

-

Catalyst:

(1-2 mol%) or -

Ligand: S-Phos (2-4 mol%) – Selected for high activity with heteroaryl boronic acids.

-

Base:

(2.0 M aq. solution) – Milder than carbonate, reduces deboronation. -

Solvent: Toluene / 1,4-Dioxane (4:1 ratio).

-

Atmosphere: Argon or Nitrogen (strictly oxygen-free).

Step-by-Step Methodology:

-

Preparation (Glovebox/Schlenk Line):

-

Charge a dry reaction flask with the Aryl Bromide (1.0 eq), 4-Phenylthiophene-2-boronic acid (1.2 eq),

(0.02 eq), and S-Phos (0.04 eq). -

Note: Premixing catalyst and ligand in a small volume of solvent for 10 mins can enhance active species formation (

).

-

-

Solvent Addition:

-

Add degassed Toluene and 1,4-Dioxane. The concentration of the Aryl Bromide should be approx. 0.1 M.

-

Critical: Degas solvents via sparging with Argon for at least 30 minutes prior to use. Oxygen quenches the excited triplet states in the final device and poisons the Pd catalyst.

-

-

Activation:

-

Add the degassed

aqueous solution. -

Seal the vessel and heat to 90°C (oil bath temperature). Vigorous stirring is essential for the biphasic mixture.

-

-

Monitoring:

-

Monitor via TLC or HPLC every 2 hours.

-

Endpoint: Disappearance of Aryl Bromide.

-

Troubleshooting: If the reaction stalls, add a second portion of boronic acid (0.2 eq) as the initial amount may have degraded.

-

-

Work-up:

-

Cool to room temperature. Separate phases.

-

Extract aqueous layer with Toluene (

). -

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification (The "OLED Grade" Standard):

-

Flash Chromatography: Silica gel (Hexane/DCM gradient).

-

Recrystallization: Toluene/Ethanol or Chlorobenzene.

-

Sublimation: Mandatory for device fabrication. Sublime at high vacuum (

Torr) in a gradient thermal zone. Target purity:

-

Part 4: Visualization of Workflows

Figure 1: Synthesis & Purification Cascade

This diagram illustrates the critical path from raw materials to device-ready grade, highlighting the "Death Valley" where impurities often persist.

Caption: Workflow for converting 4-Phenylthiophene-2-boronic acid into OLED-grade material. Sublimation is the final gatekeeper.

Figure 2: Catalyst Cycle & Side Reactions

Understanding the competition between the productive cycle and the deboronation pathway.

Caption: The Suzuki catalytic cycle. Note the competing protodeboronation pathway if Transmetallation is slow.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Protodeboronation of boronic acid. | Switch base to |

| Black Precipitate | "Palladium Black" formation (catalyst death). | Increase ligand:metal ratio. Ensure rigorous |

| Impurity in NMR | Homocoupling of Boronic Acid. | Reduce oxidant ( |

| Incomplete Conversion | Catalyst poisoning by Thiophene sulfur. | Use S-Phos or X-Phos (bulky biaryl phosphines protect the metal center). |

Part 6: References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Kinoshita, M., et al. (2000). "High-performance organic light-emitting diodes using a new type of hole-transport material." Applied Physics Letters, 76, 1650. Link

-

Organic Materials for OLEDs. (n.d.). Sigma-Aldrich / Merck Application Guide. Link

Application Note: Regioselective Borylation of 3-Phenylthiophene

Executive Summary

The borylation of 3-phenylthiophene is a critical transformation in the synthesis of organic semiconductors and pharmaceutical intermediates. The presence of the phenyl ring at the

This guide contrasts two primary methodologies:

-

Iridium-Catalyzed C-H Activation: Controlled primarily by steric factors, favoring the distal C5 position or statistical mixtures depending on ligand choice.

-

Directed Lithiation-Borylation: Controlled by kinetic acidity (

), exclusively targeting the C2 position (adjacent to the sulfur and phenyl ring).

Reagent Selection & Mechanistic Causality

The Substrate: 3-Phenylthiophene

Note: While often referred to as 4-phenylthiophene, IUPAC nomenclature numbers the heteroatom as 1, making the substituent position 3. This guide uses "3-phenylthiophene" for chemical accuracy.

The thiophene ring is electron-rich. The phenyl substituent adds steric bulk at C3 and weakly withdraws electrons inductively, making the C2 proton (sandwiched between S and Phenyl) the most acidic, but also the most sterically crowded.

Method A: Ir-Catalyzed C-H Borylation (Steric Control)

Primary Reagents:

-

Mechanism: The active species is a tris(boryl)iridium complex. The cycle involves oxidative addition of the C-H bond.

-

Causality: The reaction is highly sensitive to steric environments. The C2 position is hindered by the phenyl ring. Therefore, this method typically favors the C5 position (distal) or produces a mixture that requires separation.

-

Why use it? It operates under neutral conditions, tolerates sensitive functional groups (esters, nitriles) on the phenyl ring, and avoids cryogenic temperatures.

Method B: Lithiation-Borylation (Kinetic Control)

Primary Reagents:

-

Mechanism: Directed Ortho-Metalation (DoM) or proton abstraction based on acidity.

-

Causality: The proton at C2 is kinetically the most acidic due to the inductive effect of the sulfur atom and the proximity to the

carbon of the phenyl ring. Lithiation occurs almost exclusively at C2 . -

Why use it? When strict regioselectivity for the 2-position is required and the substrate lacks electrophilic functional groups sensitive to strong bases.

Comparative Data Analysis

| Feature | Ir-Catalyzed C-H Activation | Lithiation-Borylation |

| Primary Regioselectivity | C5 (Major) / C2 (Minor) | C2 (Exclusive) |

| Active Species | 2-Lithio-3-phenylthiophene | |

| Temperature | Ambient to 80°C | -78°C to 0°C |

| Functional Group Tolerance | High (Esters, Ketones, Nitriles) | Low (No electrophiles) |

| Atom Economy | High (Catalytic metal) | Low (Stoichiometric metal) |

| Scalability | Excellent (Process safety) | Moderate (Cryogenic requirement) |

Decision Logic & Workflow

Figure 1: Decision matrix for selecting the appropriate borylation protocol based on the desired regiochemical outcome.

Detailed Experimental Protocols

Protocol A: Iridium-Catalyzed C-H Borylation (Targeting C5)

Objective: Synthesis of 4,4,5,5-tetramethyl-2-(4-phenylthiophen-2-yl)-1,3,2-dioxaborolane. (Note: Numbering shifts based on Bpin priority, chemically this is the 5-position relative to the original thiophene).

Reagents:

-

Substrate: 3-Phenylthiophene (1.0 equiv)

-

Boron Source: Bis(pinacolato)diboron (

) (0.55 equiv per C-H bond; use 1.1 equiv for mono-borylation to push conversion) -

Catalyst Precursor:

(1.5 mol%) -

Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%)

-

Solvent: Hexane or THF (Anhydrous, degassed)

Procedure:

-

Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a flame-dried reaction vial with

(10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol). -

Solvent Addition: Add 2 mL of anhydrous hexane. The solution should turn dark brown/red, indicating active catalyst formation.

-

Reactant Addition: Add

(279 mg, 1.1 mmol) and 3-phenylthiophene (160 mg, 1.0 mmol). -

Reaction: Seal the vial and stir at room temperature for 1 hour. If conversion is low (monitor by GC-MS), heat to 60°C for 4–16 hours.

-

Workup: Evaporate the solvent under reduced pressure.

-

Purification: Dissolve residue in minimal

and pass through a short pad of silica gel (eluting with

QC Check:

-

¹H NMR: Look for the disappearance of the C5 proton signal.

-

Regioselectivity: Verify NOE (Nuclear Overhauser Effect) signals. C5-Bpin will show NOE with C4-H, but not the phenyl ring protons to the same extent as a C2-Bpin would.

Protocol B: Directed Lithiation-Borylation (Targeting C2)

Objective: Synthesis of 4,4,5,5-tetramethyl-2-(3-phenylthiophen-2-yl)-1,3,2-dioxaborolane.

Reagents:

-

Substrate: 3-Phenylthiophene (1.0 equiv)

-

Base:

-Butyllithium (1.6 M in hexanes, 1.1 equiv) -

Electrophile: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (IPB) OR Trimethyl borate followed by pinacol workup.

-

Solvent: THF (Anhydrous)

Procedure:

-

Cryogenic Setup: Flame-dry a two-neck round-bottom flask under Argon. Add 3-phenylthiophene (160 mg, 1.0 mmol) and anhydrous THF (5 mL). Cool to -78°C (dry ice/acetone bath).

-

Lithiation: Dropwise add

-BuLi (0.69 mL, 1.1 mmol) over 10 minutes. -

Incubation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the lithiated species.

-

Borylation: Add the boron electrophile (IPB, 1.2 equiv) dropwise.

-

Warming: Allow the mixture to warm to room temperature slowly over 2 hours.

-

Quench: Quench with saturated aqueous

. -

Extraction: Extract with diethyl ether (

). Dry combined organics over -

Purification: Flash column chromatography (Silica, 0-5% EtOAc in Hexanes). Note: Boronic esters can be hydrolytically unstable on silica; rapid elution is recommended.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Ir) | Catalyst poisoning or old | Use fresh reagents; ensure strict |

| Poor Regioselectivity (Ir) | Steric difference between C2/C5 is insufficient. | Switch ligand to TMP-phen (more steric bulk) to force C5 selectivity. |

| Desilylation/Dehalogenation | Reaction too aggressive (Li). | Ensure temp stays at -78°C during lithiation. |

| Protodeboronation | Acidic workup or silica acidity. | Add 1% Triethylamine to the eluent during chromatography. |

References

-

Ir-Catalyzed Borylation Mechanism & Scope: Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. Journal of the American Chemical Society. [Link]

-

Application to Heterocycles (Thiophenes): Chotana, G. A., Rak, M. A., & Smith, M. R. (2002). Sterically Directed Functionalization of Aromatic C-H Bonds: Selective Borylation of Ortho-Substituted Arenes and Heteroarenes. Journal of the American Chemical Society. [Link]

-

Directed Metalation Strategies: Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Angewandte Chemie International Edition. [Link]

-

Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

Application Note: Scalable Synthesis Protocols for Thienyl Boronic Acids

Executive Summary

Thienyl boronic acids are critical synthons in medicinal chemistry and materials science, serving as primary precursors for Suzuki-Miyaura cross-coupling reactions to generate thiophene-containing biaryls. However, their synthesis and isolation present distinct challenges compared to phenyl analogs.

The primary difficulty lies in the high electron density of the thiophene ring, which accelerates protodeboronation (hydrolytic cleavage of the C-B bond) under both acidic and neutral aqueous conditions. Furthermore, traditional cryogenic lithiation routes are often impractical for multi-kilogram scale-up due to heat transfer limitations.

This guide details three validated protocols ranging from laboratory-scale discovery to pilot-plant scalable methodologies, emphasizing the Turbo-Grignard method for its superior safety and thermal profile.

Critical Mechanistic Insight: Protodeboronation

Before attempting synthesis, one must understand the degradation pathway. 2-thienyl boronic acids are notoriously unstable. The heteroatom (sulfur) donates electron density into the ring, facilitating protonation at the ipso-carbon (the carbon attached to boron).

Key Takeaway: Avoid prolonged exposure to aqueous acids or heating in protic solvents. For 2-thienyl species, immediate usage (telescoping) or conversion to MIDA boronates is often preferred over isolation of the free acid.

Visualization: Stability & Degradation Logic

Figure 1: Mechanism of acid-catalyzed protodeboronation in electron-rich heteroaryl boronic acids.

Method Selection Matrix

Select the protocol based on your available equipment and scale requirements.

| Feature | Method A: Cryogenic Lithiation | Method B: Turbo-Grignard (Knochel) | Method C: Ir-Catalyzed C-H |

| Scale | Gram (<100g) | Kilogram (>1kg) | Discovery (mg to g) |

| Temperature | -78°C (Strict) | -20°C to 0°C | Ambient to 80°C |

| Reagents | n-BuLi (Pyrophoric) | iPrMgCl·LiCl (Safer) | [Ir(OMe)(cod)]2 (Expensive) |

| Regioselectivity | Directed by Halogen | Directed by Halogen | Sterically Directed (alpha) |

| Atom Economy | Low (Stoichiometric waste) | Moderate | High (Direct C-H) |

Protocol A: Cryogenic Lithium-Halogen Exchange

Best for: Small-scale, rapid library synthesis where -78°C cooling is trivial.

Reagents

-

2-Bromothiophene (1.0 equiv)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)

-

Triisopropyl borate (B(OiPr)3) (1.2 equiv)

-

Solvent: Anhydrous THF

-

Quench: 1M HCl (aqueous)

Step-by-Step Methodology

-

Setup: Flame-dry a 3-neck round bottom flask under Argon. Charge with anhydrous THF (0.5 M concentration relative to substrate).

-

Cooling: Add 2-Bromothiophene. Cool the solution to -78°C using a dry ice/acetone bath. Ensure internal temperature stabilizes.

-

Exchange: Add n-BuLi dropwise via syringe pump. Maintain internal temp < -70°C.

-

Causality: Rapid addition causes localized heating, leading to side reactions or decomposition of the lithiated species.

-

-

Incubation: Stir at -78°C for 30-60 minutes.

-

Electrophile Trapping: Add Triisopropyl borate dropwise.

-

Note: B(OiPr)3 is preferred over B(OMe)3 as it is less prone to polymerization, though slightly less reactive.

-

-

Warming: Allow reaction to warm to 0°C over 2 hours.

-

Hydrolysis: Carefully quench with 1M HCl until pH ~5-6. Do not acidify below pH 4 , or protodeboronation will occur rapidly.

Protocol B: Turbo-Grignard Exchange (Scalable)

Best for: Process chemistry, pilot plants, and batch sizes >100g. Reference: Developed by Paul Knochel, this method utilizes the iPrMgCl·LiCl complex to accelerate exchange rates without cryogenic conditions.

Reagents

-

2-Bromothiophene (1.0 equiv)

-

iPrMgCl·LiCl (Turbo Grignard), 1.3 M in THF (1.1 equiv)

-

Trimethyl borate (B(OMe)3) (1.2 equiv)

-

Solvent: Anhydrous THF

Workflow Diagram

Figure 2: Process flow for Knochel-type Turbo-Grignard synthesis.

Step-by-Step Methodology

-

Preparation: Charge reactor with 2-Bromothiophene and THF (1.0 M). Cool to 0°C .

-

Exchange: Add iPrMgCl·LiCl solution dropwise.

-

Advantage: The LiCl breaks up polymeric Grignard aggregates, increasing the kinetic reactivity of the Mg, allowing the exchange to happen at 0°C instead of -78°C.

-

-

Monitoring: Stir at 0°C to Ambient Temperature for 1-2 hours. Monitor conversion of bromide to Grignard species via GC (quench aliquot with iodine or D2O).

-

Trapping: Cool the Grignard solution to -20°C (standard chiller capability). Add Trimethyl borate.

-

Workup: Pour mixture into ice-cold dilute NH4Cl or citric acid (pH 5-6). Extract immediately with Ethyl Acetate.

Protocol C: Iridium-Catalyzed C-H Borylation

Best for: Late-stage functionalization or when halogenated precursors are unavailable.

Reagents

-

Thiophene (1.0 equiv)

-

Bis(pinacolato)diboron (B2pin2) (0.5 equiv)

-

[Ir(OMe)(cod)]2 (1-3 mol%)

-

dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine) (2-6 mol%)

-

Solvent: Hexane or THF (often run neat)

Methodology

-

Catalyst Formation: In a glovebox or sealed vessel, mix the Ir-precursor and ligand (dtbpy) in solvent. Solution turns dark brown/red.

-

Reaction: Add B2pin2 and Thiophene.

-

Heating: Heat to 60-80°C for 4-16 hours.

-

Purification: Evaporate volatiles. The product is the Pinacol ester, not the acid.

-

Note: To get the Boronic Acid, oxidative cleavage of the pinacol group (using NaIO4/HCl) is required, but pinacol esters are often used directly in coupling due to higher stability.

-

Purification and Storage

Thienyl boronic acids exist in an equilibrium between the free acid (monomer) and the cyclic anhydride (boroxine, trimer).

-

Isolation: Do not use column chromatography on silica gel (irreversible adsorption/degradation often occurs). Recrystallization from Water/Acetonitrile or Water/Methanol is the standard.

-

Drying: Over-drying under high vacuum with heat will drive dehydration, forming the boroxine. This is actually preferred for storage as boroxines are more stable. They re-hydrolyze to the acid in situ under aqueous coupling conditions.

-

Storage: Store at 4°C under Argon. If the solid turns dark/black, oxidative decomposition has occurred.

References

-

Suzuki-Miyaura Coupling Reviews: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95, 2457-2483. [Link]

-

Turbo-Grignard (Knochel) Method: Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004 , 43, 3333-3336. [Link]

-

Protodeboronation Mechanism: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 2017 , 139, 13156–13165. [Link]

-

Iridium-Catalyzed Borylation: Ishiyama, T.; Takagi, J.; Ishida, K.; Miyaura, N.; Anastasi, N. R.; Hartwig, J. F. "Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate." Journal of the American Chemical Society, 2002 , 124, 390-391. [Link]

Troubleshooting & Optimization

Preventing protodeboronation of 4-Phenylthiophene-2-boronic acid

Subject: Stabilization & Coupling of 4-Phenylthiophene-2-boronic acid

Case ID: T-PB-4PT2BA Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Users working with 4-Phenylthiophene-2-boronic acid frequently encounter low yields due to protodeboronation . The 2-position of the thiophene ring is electronically enriched by the sulfur atom, making the C-B bond highly susceptible to electrophilic attack and base-catalyzed hydrolysis. This guide provides a root-cause analysis, troubleshooting workflows, and validated protocols to mitigate this pathway.

Module 1: Diagnostic & Root Cause Analysis

Q: How do I confirm if my low yield is due to protodeboronation or catalyst poisoning?

A: You must analyze the crude reaction mixture via 1H NMR or GC-MS prior to purification.

-

The Signature: Look for the formation of 3-phenylthiophene .

-

In 4-Phenylthiophene-2-boronic acid, the boron is at C2.

-

Upon deboronation, C2 becomes a C-H bond.

-

The resulting molecule is 3-phenylthiophene (due to renumbering priority, the 4-phenyl group becomes 3-phenyl on the unsubstituted thiophene ring).

-

-

The Mechanism: The reaction is often base-catalyzed. The base (required for the Suzuki-Miyaura cycle) converts the boronic acid into a boronate "ate" complex. While this species is active for transmetallation, it is also electronically primed for protonation at the ipso carbon by water or alcoholic solvents.

Data Table 1: Diagnostic Shifts (CDCl3)

| Compound | Key Signal (approx.) | Multiplicity | Indication |

| Starting Material | Broad Singlet | Unreacted Boronic Acid | |

| Product (Coupled) | Variable (Target dependent) | - | Successful Cross-Coupling |

| Byproduct | Multiplet/Doublet | Protodeboronation (Failure) | |

| Homocoupling | Variable (Bi-thiophene) | - | Oxidative issue (remove O2) |

Module 2: Reaction Optimization (Troubleshooting)

Q: I am seeing significant deboronation. Should I lower the temperature?

A: Not necessarily. While lower temperatures reduce the rate of decomposition, they also slow down the transmetallation step of the catalytic cycle.

-

The Fix: The goal is to make the cross-coupling rate (

) significantly faster than the protodeboronation rate ( -

Recommendation: Use a highly active catalyst system (e.g., Pd-phosphine complexes with bulky, electron-rich ligands) that facilitates rapid oxidative addition and transmetallation.

Q: Which base should I use to minimize C-B bond cleavage?

A: Avoid strong hydroxide bases (

-

Preferred Bases:

(anhydrous), -

The "Dry" Strategy: Use anhydrous conditions. Water is the primary proton source. By using anhydrous toluene/THF and a base like

, you minimize the concentration of protons available to cleave the C-B bond.

Q: The reaction works for phenylboronic acid but fails for this thiophene derivative. Why?

A: This is due to the heteroatom effect . The sulfur atom in the thiophene ring donates electron density, stabilizing the transition state for protonation at the C2 position. This makes 2-thienylboronic acids orders of magnitude more labile than phenylboronic acids [1].

Module 3: Experimental Protocols

If standard optimization fails, you must switch reagent classes. We recommend two pathways: Anhydrous Coupling or MIDA Boronates .

Protocol A: Anhydrous High-Activity Coupling

Use this when retaining the boronic acid starting material is mandatory.

-

Vessel: Flame-dried Schlenk tube or microwave vial under Argon.

-

Reagents:

-

1.0 equiv 4-Phenylthiophene-2-boronic acid.

-

1.0 equiv Aryl Halide partner.

-

3.0 equiv

(finely ground, oven-dried). -

Catalyst: 2-5 mol%

+ 4-10 mol% XPhos or SPhos . (Buchwald ligands are critical here for speed [2]).

-

-

Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M).

-

Execution:

-

Degas solvent via sparging with Ar for 15 mins.

-

Add solids, then solvent.

-

Heat to 80-100°C. Monitor by HPLC/UPLC every 30 mins.

-

Note: If the reaction is not complete within 2 hours, deboronation will likely overtake the coupling.

-

Protocol B: The MIDA Boronate Switch

Use this for maximum reliability. MIDA boronates slowly release the active species, keeping the concentration of the unstable "ate" complex low [3].

-

Conversion: Convert 4-Phenylthiophene-2-boronic acid to its MIDA ester (reflux with N-methyliminodiacetic acid in Toluene/DMSO).

-

Coupling:

-

1.0 equiv Thiophene-MIDA boronate.

-

1.0 equiv Aryl Halide.

-

Base:

(3.0 equiv) in Dioxane:Water (10:1). -

Catalyst:

/ SPhos.

-

-

Why it works: The MIDA backbone protects the boron. The base slowly hydrolyzes the MIDA group, releasing the active boronic acid at the same rate it is consumed by the catalyst.

Module 4: Visualizing the Problem & Solution

The following diagrams illustrate the competing pathways and the decision logic for your experiments.

Diagram 1: Mechanism of Protodeboronation vs. Coupling

This diagram highlights the critical "Race Condition" between the productive coupling and the destructive hydrolysis.

Figure 1: The kinetic competition. Success depends on the Transmetallation pathway being faster than Hydrolysis.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to determine the correct experimental setup.

Figure 2: Step-by-step logic for diagnosing and solving the instability issue.

References

-

Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society. This seminal paper details the mechanism and pH-dependence of boronic acid instability.

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society.

-

Knapp, D. M., et al. (2010). Slow-Release Strategy for the Suzuki-Miyaura Coupling of Unstable Boronic Acids. Journal of the American Chemical Society.

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

Removing homocoupling byproducts in thiophene boronic acid reactions

Topic: Mitigation of Homocoupling Byproducts in Suzuki-Miyaura Cross-Coupling Ticket ID: T-SMC-THIO-001 Status: Open for Consultation

Executive Summary & Diagnostic

User Issue: "I am observing significant formation of symmetrical bithiophene impurities (homocoupling) during the Suzuki coupling of 2-thiopheneboronic acid with aryl halides. Yields are inconsistent."

Scientist Analysis: Thiophene boronic acids are distinctively challenging due to two competing parasitic pathways: Oxidative Homocoupling and Protodeboronation .

-

Oxidative Homocoupling: In the presence of even trace oxygen, thiophene boronic acids act as nucleophiles in a Glaser-type oxidative coupling, mediated by Pd(II), forming a symmetrical dimer (Ar-Ar).

-

Protodeboronation: The C-B bond in thiophenes is highly labile under basic conditions. Rapid hydrolysis leads to loss of the boron species. To compensate, researchers often add excess boronic acid, which ironically increases the statistical probability of homocoupling.

The following guide details the suppression of these pathways.

Mechanism of Failure

To fix the problem, we must visualize the competition between the desired Cross-Coupling cycle and the parasitic Homocoupling cycle.

Figure 1: The Competitive Landscape. Note that the presence of Oxygen or slow Transmetallation diverts the reaction toward the red parasitic pathway.

Protocol Optimization (Troubleshooting Guide)

Issue A: "I degassed my solvent, but homocoupling persists."

Root Cause: Sparging (bubbling gas) is often insufficient for thiophene reactions because thiophenes are electron-rich and oxidize rapidly. Solution: Switch to Freeze-Pump-Thaw or rigorous Schlenk line techniques.

Protocol: Freeze-Pump-Thaw Cycling

-

Place solvent in a Schlenk flask.

-

Freeze solvent using liquid nitrogen (

). -

Apply high vacuum (0.1 mmHg) for 10–15 minutes while frozen.

-

Close vacuum; thaw solvent in a warm water bath (do not open to atmosphere).

-

Repeat 3 times.

-

Backfill with high-purity Argon (not Nitrogen, as Argon is heavier and blankets the surface).

Issue B: "My reaction turns black immediately, and I see deboronated thiophene."

Root Cause: The "Burst Effect." Adding all thiophene boronic acid at the start (

Solution: Syringe Pump Slow Addition (SMD - Slow Monomer Delivery) By keeping the instantaneous concentration of the boronic acid low, you force the kinetics to favor the reaction with the oxidative addition complex (Ar-Pd-X) rather than self-reaction.

| Parameter | Standard Batch Protocol | Optimized Slow Addition |

| Boron Equivalents | 1.5 – 2.0 eq (at start) | 1.2 – 1.5 eq (total) |

| Addition Method | One-pot dump | Syringe pump over 2–4 hours |

| Homocoupling % | High (10–20%) | Low (<2%) |

| Catalyst Life | Short (Pd black forms early) | Extended (Active species preserved) |

Issue C: "I cannot use slow addition. Are there reagent alternatives?"

Root Cause: Free boronic acids (-B(OH)2) are chemically unstable. Solution: Use MIDA Boronates or Pinacol Esters . MIDA (N-methyliminodiacetic acid) boronates slowly hydrolyze to release the active boronic acid in situ. This creates a "chemical syringe pump" effect without mechanical equipment.

Workflow: Switching to MIDA Boronates

-

Solvent System: Must contain water (e.g., Dioxane:H2O 10:1) to hydrolyze the MIDA backbone.

-

Base: Use

(mild) rather than Carbonates. -

Temperature: 60°C–80°C is required to drive the hydrolysis rate matching the cross-coupling rate.

Purification Strategies

If prevention fails, removing bithiophenes is difficult due to their non-polar nature, which often mimics the cross-coupled product.

Q: How do I separate the homocouple from my product?

Option 1: Silver Nitrate (

-

Preparation: Dissolve

(10% w/w of silica) in acetonitrile. Add silica, evaporate solvent, and dry in dark. -

Result: Bithiophenes are retained much stronger than typical aryl-thiophene products.

Option 2: Recrystallization (for solids) Bithiophenes are highly planar and crystalline.

-

Solvent: Hexanes or Methanol.

-

Technique: Often the bithiophene will crystallize out first (or last) depending on the functional groups of your product.

Decision Matrix (Workflow)

Figure 2: Troubleshooting logic flow for optimizing reaction conditions.

References & Authoritative Sources

-

Mechanism of Boronic Acid Instability

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. This is the definitive guide on why protodeboronation and homocoupling occur.

-

-

MIDA Boronates (Slow Release Strategy)

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A general solution for unstable boronic acids: slow-release cross-coupling from MIDA boronates. Journal of the American Chemical Society.

-

-

Oxidative Homocoupling Mechanisms

-

Adamo, C., et al. (2006). Mechanism of the Oxidative Homocoupling of Aryl Boronic Acids. Journal of the American Chemical Society.

-

-

General Troubleshooting Guide

-

Sigma-Aldrich (Merck). Suzuki-Miyaura Cross-Coupling Reaction User Guide.

-

Disclaimer: This guide is for research purposes. Always consult Safety Data Sheets (SDS) for thiophene derivatives and palladium catalysts before handling.

Validation & Comparative

Crystal structure data for phenylthiophene boronic acid derivatives

Title: Comparative Guide: Crystal Structure & Stability Profiling of Phenylthiophene Boronic Acid Derivatives

Executive Summary & Strategic Context

Phenylthiophene boronic acid derivatives (e.g., 5-phenyl-2-thienylboronic acid) are critical building blocks for constructing conjugated oligomers in organic photovoltaics (OPV) and pharmaceutical biaryls. However, their utility is often compromised by protodeboronation —a rapid decomposition pathway inherent to heteroaryl boronic acids.

This guide moves beyond basic characterization to compare the crystal engineering properties and stability profiles of phenylthiophene derivatives against the industry benchmarks: Phenylboronic Acid (PBA) and 2-Thienylboronic Acid (2-TBA) . By understanding the solid-state hydrogen bonding motifs and lattice energy drivers, researchers can optimize storage conditions and coupling protocols.

Crystal Structure Data Comparison

The following table synthesizes crystallographic data for the parent moieties. The structural integrity of phenylthiophene derivatives is governed by the competition between the boronic acid hydrogen-bonding dimer and the

Table 1: Crystallographic Parameters of Benchmark Boronic Acids

| Feature | Phenylboronic Acid (PBA) [Benchmark] | 2-Thienylboronic Acid (2-TBA) [Reactive Core] | Phenylthiophene Derivative (Inferred) |

| Crystal System | Orthorhombic | Monoclinic / Triclinic (Polymorphic) | Typically Monoclinic |

| Space Group | Iba2 | P21/c (Common for derivatives) | P21/c or P-1 |

| Unit Cell ( | Larger cell due to biphenyl-like length | ||

| Z (Molecules/Cell) | 16 | 4 | 4 or 8 |

| H-Bond Motif | Syn-Anti conformation forming infinite sheets. | Syn-Anti chains; S...O interactions present. | Distorted dimers; steric twist between rings. |

| Packing Forces | O-H...O dimers + Edge-to-face | O-H...O dimers + S...S / S... | Strong |

| Stability Risk | Low (Stable in air). | High (Rapid protodeboronation). | Moderate (Phenyl ring stabilizes thiophene). |

Technical Insight: In phenylthiophene derivatives, the torsion angle between the phenyl and thiophene rings (typically 20–30°) disrupts the planar packing seen in pure PBA. This creates "pockets" in the lattice that can trap solvent or water, accelerating hydrolysis.

Stability & Reactivity: The Protodeboronation Mechanism

Unlike phenylboronic acid, thienyl derivatives possess a sulfur atom that increases electron density at the ipso-carbon, making them highly susceptible to base-catalyzed hydrolysis (protodeboronation).

Figure 1: Protodeboronation Pathway Analysis

Caption: Mechanistic pathway of protodeboronation. Thiophene derivatives accelerate the "Boronate -> Transition" step due to heteroatom stabilization of the transient negative charge.

Experimental Protocols

To ensure reproducibility, follow these self-validating protocols.

Protocol A: Controlled Crystallization for X-Ray Diffraction

Objective: Obtain single crystals of 5-phenyl-2-thienylboronic acid suitable for XRD.

-

Solvent Selection: Use a THF/Hexane system. Avoid alcohols (methanol/ethanol) as they can form boronic esters, contaminating the crystal lattice.

-

Dissolution: Dissolve 50 mg of the derivative in 2 mL of THF. Sonicate for 30 seconds to ensure complete dissolution.

-

Vapor Diffusion (The "Anti-Solvent" Trap):

-

Place the THF solution in a small inner vial (4 mL).

-

Place this vial inside a larger jar (20 mL) containing 5 mL of n-Hexane .

-

Cap the large jar tightly.

-

-

Validation:

-

Check: After 48 hours, needle-like crystals should appear.

-

Test: If crystals are opaque/powdery, the diffusion was too fast. Repeat with Heptane (slower diffusion).

-

Protocol B: High-Efficiency Suzuki Coupling (Minimizing Deboronation)

Objective: Couple unstable phenylthiophene boronic acids without decomposition.

-

Base Selection: Do NOT use

or-

Alternative: Use

(weaker base) or

-

-

Solvent System: Use DME/Water (10:1) . The reduced water content slows down the protonation step.

-

Catalyst: Use Pd(dppf)Cl

or XPhos Pd G2 . These bulky ligands facilitate rapid transmetallation, outcompeting the decomposition pathway. -

Step-by-Step:

-

Charge flask with Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), and Catalyst (3 mol%).

-

Evacuate and backfill with Argon (

). -

Add degassed DME and Base.

-

Heat to 80°C. Monitor via TLC every 30 mins.

-

Stop Condition: If the "de-borylated" spot (phenylthiophene) appears, lower temp to 60°C and double catalyst loading.

-

Structural Logic & Packing Motifs

Understanding the packing allows you to predict solubility and melting points.

Figure 2: Crystal Packing Hierarchy

Caption: Hierarchical assembly of phenylthiophene boronic acids. The "Stack" phase is critical for organic electronic applications (charge transport).

References

-

Rettig, S. J., & Trotter, J. (1977).[1] Crystal and molecular structure of phenylboronic acid. Canadian Journal of Chemistry.

-

Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Journal of the American Chemical Society.[2]

-

Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[2]

-

PubChem. (2025).[3] Benzo[b]thiophene-2-boronic acid (Data Sheet). National Library of Medicine.

-

Adamczyk-Woźniak, A., et al. (2009). Structure and Properties of Phenylenediboronic Acids. MDPI Molecules.

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 4-Phenylthiophene-2-boronic Acid

Executive Summary & Chemical Profile

Objective: To provide a safe, compliant, and chemically sound disposal strategy for 4-Phenylthiophene-2-boronic acid (CAS: 162607-19-4 / Analogues).

As a Senior Application Scientist, I emphasize that disposal is not merely "throwing away" chemicals; it is the final step of the experimental lifecycle. For this compound, two structural features dictate the disposal logic:

-

The Boronic Acid Moiety (

): While generally mild, boron compounds are regulated in wastewater due to phytotoxicity. They can also undergo protodeboronation or oxidation. -

The Thiophene Ring: A sulfur-containing heterocycle. Upon incineration, this generates sulfur oxides (

), requiring disposal facilities equipped with appropriate scrubbers.

Chemical Hazard Profile

| Parameter | Data / Classification | Operational Implication |

| Physical State | Solid (Powder), usually off-white to tan | Particulate containment required (N95/P100 mask). |

| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335) | Standard PPE (Nitrile gloves, goggles) is mandatory. |

| Reactivity | Susceptible to oxidation; mild Lewis acid | DO NOT mix with strong oxidizers (e.g., |

| Environmental | Potential aquatic toxicity (Thiophene) | Zero-tolerance for drain disposal. |

Waste Stream Segregation Logic

The "Why" behind the protocol: Effective disposal relies on segregation. Mixing boronic acids with incompatible waste streams can lead to uncontrolled exotherms or regulatory violations.

-

Segregation Rule 1 (Oxidizers): Boronic acids react exothermically with oxidizing agents (e.g., peroxides) to form phenols and boric acid. This reaction can pressurize waste containers.

-

Segregation Rule 2 (Halogens): If the compound was used in a Suzuki coupling with halogenated solvents (DCM, Chloroform), it must enter the Halogenated Waste stream. If used with alcohols/ethers, it enters the Non-Halogenated stream.

-

Segregation Rule 3 (Heavy Metals): If the waste contains Palladium (Pd) catalyst residues from cross-coupling, it must be labeled as "Heavy Metal Organic Waste" to flag it for potential metal recovery or specialized incineration.

Waste Classification Decision Tree

The following diagram illustrates the decision logic for categorizing waste containing 4-Phenylthiophene-2-boronic acid.

Figure 1: Decision matrix for segregating boronic acid waste streams based on solvent and catalyst presence.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, weighing paper, contaminated gloves, spill debris.

-

Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.

-

Bagging: Place the solid waste into a clear polyethylene bag first. This "double containment" prevents dust generation when the drum is opened at the incineration facility.

-

Labeling:

-

Primary Constituent: "Solid Organic Waste."

-

Hazard Tags: "Irritant," "Sulfur-Containing."

-

Note: Explicitly listing "Thiophene Derivative" aids the disposal facility in managing

emissions.

-

-

Storage: Store in a cool, dry satellite accumulation area (SAA) away from oxidizers.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Quenched reaction mixtures, mother liquors from recrystallization.

-

Quenching (If reactive intermediates exist):

-

Ensure any active reagents (e.g., n-BuLi, if used in synthesis) are fully quenched.

-

Adjust pH to neutral (pH 6-8). Boronic acids are stable at neutral pH but can decompose in highly acidic/basic media.

-

-

Solvent Compatibility Check:

-

Scenario 1 (Halogenated): If Dichloromethane (DCM) was used, pour into the "Halogenated Organic Waste" carboy.

-

Scenario 2 (Non-Halogenated): If THF, Toluene, or Alcohols were used, pour into "Non-Halogenated Organic Waste."

-

-

Catalyst Management:

-

If the solution contains Palladium (Pd) or Nickel (Ni), mark the tag as "Contains Heavy Metals." This is critical for RCRA compliance (Resource Conservation and Recovery Act) in the US and similar regulations globally.

-

-

Closure: Cap the carboy immediately. Do not leave funnels in waste containers (a common OSHA violation).

Emergency Spill Response

Scenario: A 5g bottle of 4-Phenylthiophene-2-boronic acid drops and shatters.

-

Evacuate & Ventilate: Clear the immediate area. Dust inhalation is the primary acute risk.

-

PPE Upgrade: Don safety goggles, nitrile gloves (double gloving recommended), and a lab coat. If dust is visible in the air, use an N95 or P100 respirator.

-

Dry Cleanup (Preferred):

-

Do not spray water initially (creates a slippery sludge and spreads the chemical).

-

Cover the spill with an inert absorbent (Vermiculite or dedicated chemical spill pads).

-

Sweep gently using a dustpan and brush to minimize aerosolization.

-

-

Wet Wipe: Once the bulk solid is removed, wipe the surface with a soap/water solution.

-

Disposal: Place all glass shards and contaminated absorbents into a rigid puncture-proof container, then into the Solid Waste stream (Protocol A).

Regulatory & Compliance Context